molecular formula C5H7N3O2 B12966253 Methyl 2-(1H-1,2,4-triazol-5-yl)acetate

Methyl 2-(1H-1,2,4-triazol-5-yl)acetate

Cat. No.: B12966253
M. Wt: 141.13 g/mol
InChI Key: UREOLGONDYILKT-UHFFFAOYSA-N
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Description

Methyl 2-(1H-1,2,4-triazol-5-yl)acetate is a heterocyclic compound featuring a 1,2,4-triazole ring linked to a methyl ester group via an acetate bridge. The 1,2,4-triazole moiety is known for its broad pharmacological and agrochemical applications, including antimicrobial, antifungal, and pesticidal activities . The methyl ester group enhances lipophilicity, influencing the compound's solubility and bioavailability. For instance, triazole-containing compounds are frequently employed as actoprotective agents or pesticides due to their ability to modulate biological pathways .

Properties

IUPAC Name

methyl 2-(1H-1,2,4-triazol-5-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-10-5(9)2-4-6-3-7-8-4/h3H,2H2,1H3,(H,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UREOLGONDYILKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NC=NN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1H-1,2,4-triazol-5-yl)acetate typically involves the reaction of 1H-1,2,4-triazole with methyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1H-1,2,4-triazol-5-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various derivatives depending on the nucleophile employed .

Mechanism of Action

The mechanism of action of Methyl 2-(1H-1,2,4-triazol-5-yl)acetate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes in pathogens, leading to their death or inhibition. The triazole ring can interact with metal ions or proteins, affecting their function and leading to the desired biological effect .

Comparison with Similar Compounds

The biological and physicochemical properties of Methyl 2-(1H-1,2,4-triazol-5-yl)acetate can be contextualized by comparing it to structurally related compounds. Key analogs differ in substituents on the triazole ring, ester groups, or additional functional moieties, which critically influence their applications and efficacy.

Key Observations :

  • Cationic Influence : Replacing potassium with sodium or morpholine in Compound Ia reduces actoprotective efficacy, underscoring the cation's role in biological activity .
  • Ester Group Effects : Ethyl esters (e.g., in Compound Ia analogs) may offer slower hydrolysis compared to methyl esters, affecting metabolic stability .
Agrochemical Derivatives
Compound Name Key Structural Features Application/Activity Reference
Triazamate (ethyl 2-[[1-[(dimethylamino)carbonyl]-3-tert-butyl-1H-1,2,4-triazol-5-yl]thio]acetate) tert-butyl + dimethylcarbamoyl + thioacetate Pesticide (insecticide)
Ethyl 2-{[3-tert-butyl-1-(dimethylcarbamoyl)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate tert-butyl + sulfanyl group Moderate toxicity (LC50 = 5.86 mg/L in fish)

Key Observations :

  • Thio vs. Oxygen Linkages : Thioacetate groups (e.g., in Triazamate) enhance pesticidal activity compared to oxygen-linked analogs, likely due to improved enzyme inhibition .
Physicochemical Properties
Compound Name Molecular Weight Solubility (Predicted) Melting Point (°C) Reference
This compound ~155.1 Moderate (polar esters) Not reported -
Triazamate 314.4 Low (lipophilic) 52.1–53.3
Ethyl [3-(4-pyridyl)-1H-1,2,4-triazol-5-yl]acetate 221.2 High (pyridyl polarity) Not reported

Key Observations :

  • Ester Chain Length : Methyl esters (lower molecular weight) may exhibit higher aqueous solubility than ethyl analogs.
  • Heteroaromatic Groups : Pyridyl or thiophene substituents introduce polarity, improving solubility in polar solvents .

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